molecular formula C20H14ClN3OS B5727615 5-(4-chlorophenyl)-2-furaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone

5-(4-chlorophenyl)-2-furaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone

Cat. No. B5727615
M. Wt: 379.9 g/mol
InChI Key: MVPUMVOVAMBUHR-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(4-chlorophenyl)-2-furaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone” is a complex organic molecule that contains several functional groups and structural features, including a hydrazone group, a thiazole ring, a phenyl ring, and a furaldehyde group. These functional groups could potentially confer various chemical and biological properties to the compound .


Molecular Structure Analysis

The exact molecular structure of this compound would need to be determined through techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the various functional groups present. For example, the hydrazone group could potentially undergo tautomerization, and the thiazole ring might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally. The presence of various functional groups in the molecule could influence these properties .

Scientific Research Applications

Analytical Chemistry

The compound’s UV-visible absorption properties make it useful for analytical techniques. Researchers employ it as a chromophore in spectrophotometric assays or as a derivatization agent for detecting specific functional groups.

For reference:

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and potential applications. This could include studies to optimize its synthesis, detailed structural analysis, investigation of its reactivity, and evaluation of its biological activity .

properties

IUPAC Name

N-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-4-phenyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3OS/c21-16-8-6-15(7-9-16)19-11-10-17(25-19)12-22-24-20-23-18(13-26-20)14-4-2-1-3-5-14/h1-13H,(H,23,24)/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPUMVOVAMBUHR-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=C(O3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)N/N=C/C3=CC=C(O3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2E)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4-phenyl-1,3-thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.